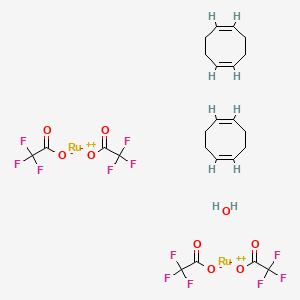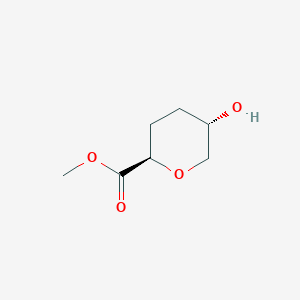
Trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrans are six-membered oxygen-containing rings that are widely found in nature and are significant in various biological and chemical processes . This compound, in particular, is characterized by its trans configuration, which affects its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 5-hydroxy-2-oxo-2H-pyran-2-carboxylate with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
Trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which trans-methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to participate in various chemical reactions, influencing its activity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Trans-ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 5-hydroxy-2-oxo-2H-pyran-2-carboxylate: Differing by the presence of a carbonyl group.
2H-pyran-2-one derivatives: These compounds share the pyran ring structure but differ in functional groups and substitutions.
Uniqueness
Its trans configuration and hydroxyl group make it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl (2R,5S)-5-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
CXCJZYYIQBOFPN-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](CO1)O |
Canonical SMILES |
COC(=O)C1CCC(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


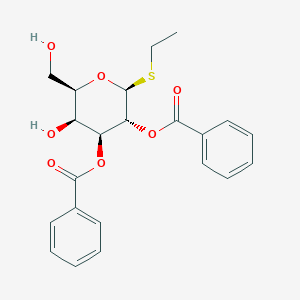
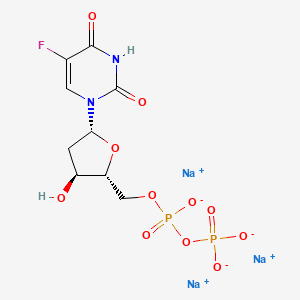

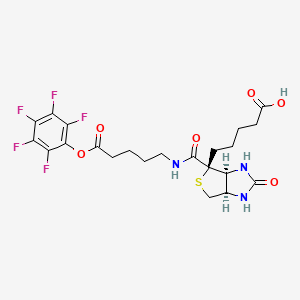
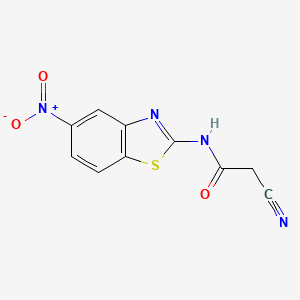
![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
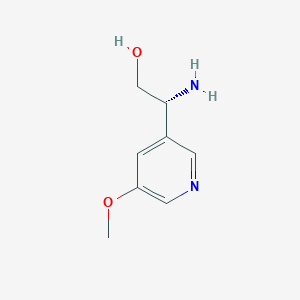
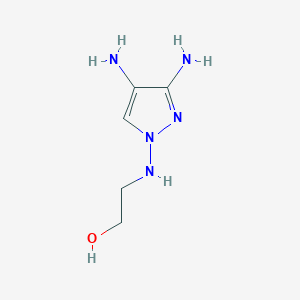
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
![(4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12856599.png)
